![molecular formula C12H15F3N4O B4417610 5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4417610.png)
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H15F3N4O and its molecular weight is 288.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.11979560 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 329.27 g/mol
- Structure : Contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It was shown to inhibit cell proliferation in various cancer cell lines, including:
- HCT116 (human colorectal cancer)
- HePG2 (human liver cancer)
- A549 (human lung cancer)
The compound exhibited IC values of approximately 17.8 μM for HCT116, 12.4 μM for HePG2, and 17.6 μM for HOS cells . The down-regulation of critical genes involved in tumor growth, such as BRCA1, BRCA2, and TP53, suggests a mechanism involving the modulation of key signaling pathways associated with cancer progression.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : Molecular docking studies indicated promising inhibition against Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), suggesting potential applications in antibiotic development and cancer therapy .
- Gene Expression Modulation : The compound was found to significantly down-regulate genes associated with cell survival and proliferation in treated cells .
Case Studies
- Study on Gene Expression : In a study involving PACA2 cells treated with the compound, significant down-regulation of PALB2 was observed alongside alterations in the expression levels of other oncogenes such as EGFR and KRAS in A549 cells .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models, further supporting its potential as an anticancer agent.
Data Table
Cell Line | IC (μM) | Gene Down-Regulated |
---|---|---|
HCT116 | 17.8 | TP53 |
HePG2 | 12.4 | BRCA1, BRCA2 |
A549 | 17.6 | EGFR, KRAS |
Properties
IUPAC Name |
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-6(2)4-5-8-7(3)16-11-17-10(12(13,14)15)18-19(11)9(8)20/h6H,4-5H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMOYDGSBGTAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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